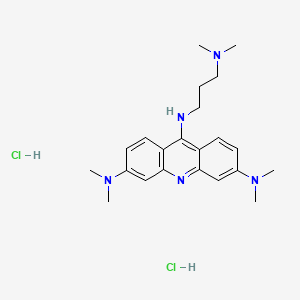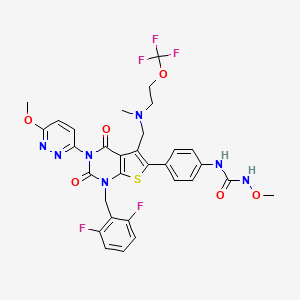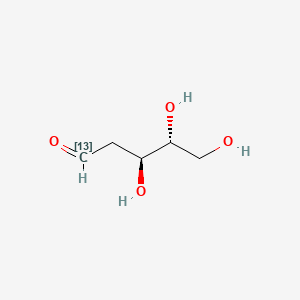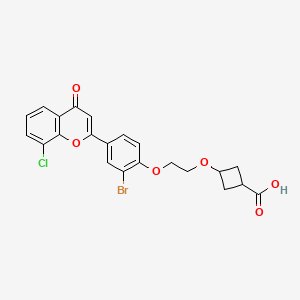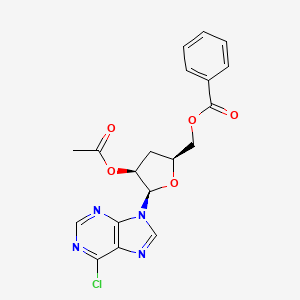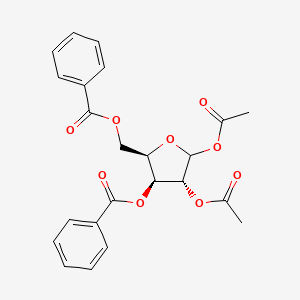
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown significant potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose can be synthesized through a series of acetylation and benzoylation reactions. The process typically involves the protection of hydroxyl groups followed by selective acetylation and benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving recrystallization and chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetyl or benzoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Its antitumor properties make it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for proliferation .
Comparación Con Compuestos Similares
1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another nucleoside analog used in nucleoside synthesis.
1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A furanose nucleoside analog with similar applications.
Uniqueness: 1,2-di-O-acetyl-3,5-di-O-benzoyl-d-xylofuranose is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. This makes it particularly valuable in cancer research and treatment .
Propiedades
Fórmula molecular |
C23H22O9 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19+,20-,23?/m1/s1 |
Clave InChI |
IBBWABGIQGRNBK-MLJUJGDHSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


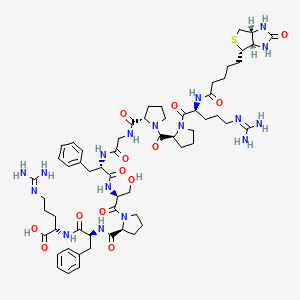
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
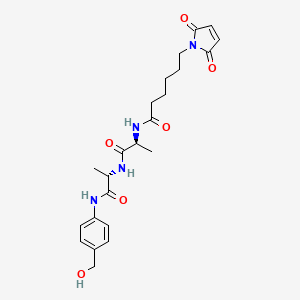
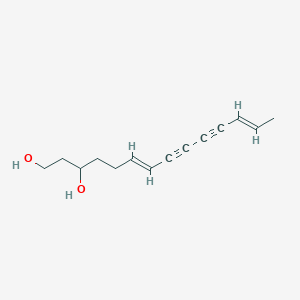

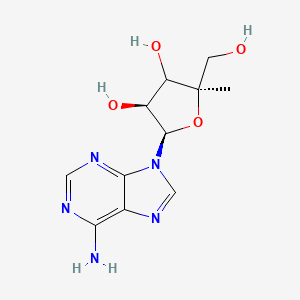
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
